2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one is a complex organic compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multiple steps, including nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination. Starting materials such as 2-chloroquinoline are commonly used . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can be used to reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated intermediates.
Common reagents include palladium catalysts for coupling reactions and hydrogen gas for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other quinolinone derivatives such as 3-(1-ethylpiperidin-2-yl)quinolin-2(1H)-one These compounds share structural similarities but may differ in their biological activities and chemical properties
Properties
Molecular Formula |
C23H23N3O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
15-[(1-ethylpiperidin-4-yl)amino]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C23H23N3O/c1-2-26-12-10-15(11-13-26)24-21-14-19-16-6-3-4-7-17(16)23(27)18-8-5-9-20(25-21)22(18)19/h3-9,14-15H,2,10-13H2,1H3,(H,24,25) |
InChI Key |
GFCZHXWABSYMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NC2=NC3=CC=CC4=C3C(=C2)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.